molecular formula C9H8Br2O2 B1456880 Methyl 3-bromo-5-(bromomethyl)benzoate CAS No. 877624-40-3

Methyl 3-bromo-5-(bromomethyl)benzoate

Cat. No.: B1456880
CAS No.: 877624-40-3
M. Wt: 307.97 g/mol
InChI Key: CUDWOTQCLYYWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2 . It is a derivative of benzoic acid, where the methyl ester group is substituted at the 3-position with a bromomethyl group and at the 5-position with a bromine atom. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Mechanism of Action

    Mode of Action

    The compound might undergo reactions at the benzylic position . In such reactions, the bromine atom could be replaced by other groups, leading to the formation of new compounds.

    Action Environment

    Environmental factors such as temperature, pH, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might change under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(bromomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-(bromomethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions

Comparison with Similar Compounds

Methyl 3-bromo-5-(bromomethyl)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.

Properties

IUPAC Name

methyl 3-bromo-5-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDWOTQCLYYWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730794
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877624-40-3
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-(bromomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-bromo-5-(hydroxymethyl)benzoate (2.0 g, 8.2 mmol) and triphenylphosphine (4.28 g, 16.3 mmol) were combined in tetrahydrofuran (20 mL) and cooled to 0° C. N-Bromosuccinimide (3.05 g, 17.1 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with ethyl acetate, washed with concentrated sodium bicarbonate (2×), then brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (10% ethylacete/hexanes) gave 2.1 g (83%) as a light brown oil. 1H-NMR (CDCl3, 300 MHz) δ 8.07 (s, 1H), 7.96 (s, 1H), 7.70 (s, 1H), 4.42 (s, 2H), 3.90 (s, 3H). Mass spec.: 308.93 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-(bromomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-5-(bromomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-5-(bromomethyl)benzoate
Reactant of Route 5
Methyl 3-bromo-5-(bromomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-5-(bromomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.